molecular formula C13H16BrNO2 B1464133 1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1458491-13-8

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B1464133
CAS No.: 1458491-13-8
M. Wt: 298.18 g/mol
InChI Key: GBKVOGBVXQGVPD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one is an organic compound that features a bromophenyl group and a hydroxypiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-hydroxypiperidine.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 3-hydroxypiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may result in the formation of a new functionalized aromatic compound.

Scientific Research Applications

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the hydroxypiperidinyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and may enhance the compound’s biological activity compared to its analogs with different substituents.

Biological Activity

Overview

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and a hydroxypiperidinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.

  • Chemical Formula : C13H16BrNO
  • Molecular Weight : 298.18 g/mol
  • CAS Number : 1458491-13-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenyl group enhances hydrophobic interactions, while the hydroxypiperidinyl group can form hydrogen bonds, facilitating binding to target sites.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Table 1: Enzyme Inhibition Potencies

CompoundTarget EnzymeIC50 (nM)Ki (nM)
This compoundAChETBDTBD
Reference Drug (TAC)AChE40.7637.45 ± 3.12
Compound 2AChE22.13 ± 1.96TBD
Compound 4AChE23.71 ± 2.95TBD

Note: TBD = To Be Determined

Case Studies

Recent studies have highlighted the efficacy of compounds similar to this compound in inhibiting AChE, with some derivatives showing IC50 values in the nanomolar range . For instance, compounds with similar structural features demonstrated significant inhibition of AChE, suggesting that the presence of both bromine and hydroxypiperidine moieties contributes to enhanced activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in the substituents on the phenyl ring or modifications to the piperidine structure can significantly influence biological activity. For example, replacing bromine with other halogens or functional groups alters binding affinity and enzyme inhibition potency.

Table 2: Comparison with Similar Compounds

Compound NameSubstituent TypeBiological Activity
1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-oneChlorineModerate AChE inhibition
1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-oneFluorineLow AChE inhibition
1-(4-Methylphenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-oneMethylHigh AChE inhibition

Research Findings

Research indicates that compounds featuring a hydroxypiperidine group exhibit promising pharmacological properties, particularly in targeting central nervous system disorders. The presence of halogen atoms like bromine appears to enhance these properties by improving lipophilicity and receptor binding capabilities .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVOGBVXQGVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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